molecular formula C10H13ClN2O2 B3365007 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS No. 1191454-46-2

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one

Cat. No.: B3365007
CAS No.: 1191454-46-2
M. Wt: 228.67 g/mol
InChI Key: XTKVQXIAVCHJNQ-UHFFFAOYSA-N
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Description

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazinone ring.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Substituted pyridazinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopentylmethoxy group differentiates it from other pyridazinone derivatives, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

5-chloro-4-(cyclopentylmethoxy)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-9-8(5-12-13-10(9)14)15-6-7-3-1-2-4-7/h5,7H,1-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKVQXIAVCHJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloro-5-cyclopentylmethoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (1.63 g, 5.21 mmol) in methanol (10 mL, 0.52M) was treated with a 6N aqueous hydrochloric acid solution (4.4 mL). The reaction solution was heated to 110° C., where it stirred for 2.5 h and was then allowed to cool to 25° C. The reaction was then diluted with water (100 mL) and brought to basic pH with a 4N aqueous sodium hydroxide solution. This solution was extracted with methylene chloride (1×100 mL). The aqueous layer was then acidified with a 3N aqueous hydrochloric acid solution. The resulting white precipitate was collected by filtration, washed with water, and dried in vacuo to afford 4-chloro-5-cyclopentylmethoxy-2H-pyridazin-3-one (1.06 mg, 89%) as a white solid; ES+-HRMS m/e calcd for C10H13N2O2Cl [M+H+] 229.0739, found 229.0738. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.26-1.40 (m, 2H), 1.47-1.68 (m, 4H), 1.70-1.82 (m, 2H), 2.22-2.38 (m, 1H), 4.22 (d, J=6.8 Hz, 2H), 8.19 (s, 1H), 13.28 (brs, 1H).
Name
4-chloro-5-cyclopentylmethoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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